

Cationomycin ($C_{45}H_{70}O_{15}$): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cationomycin**

Cat. No.: **B15568434**

[Get Quote](#)

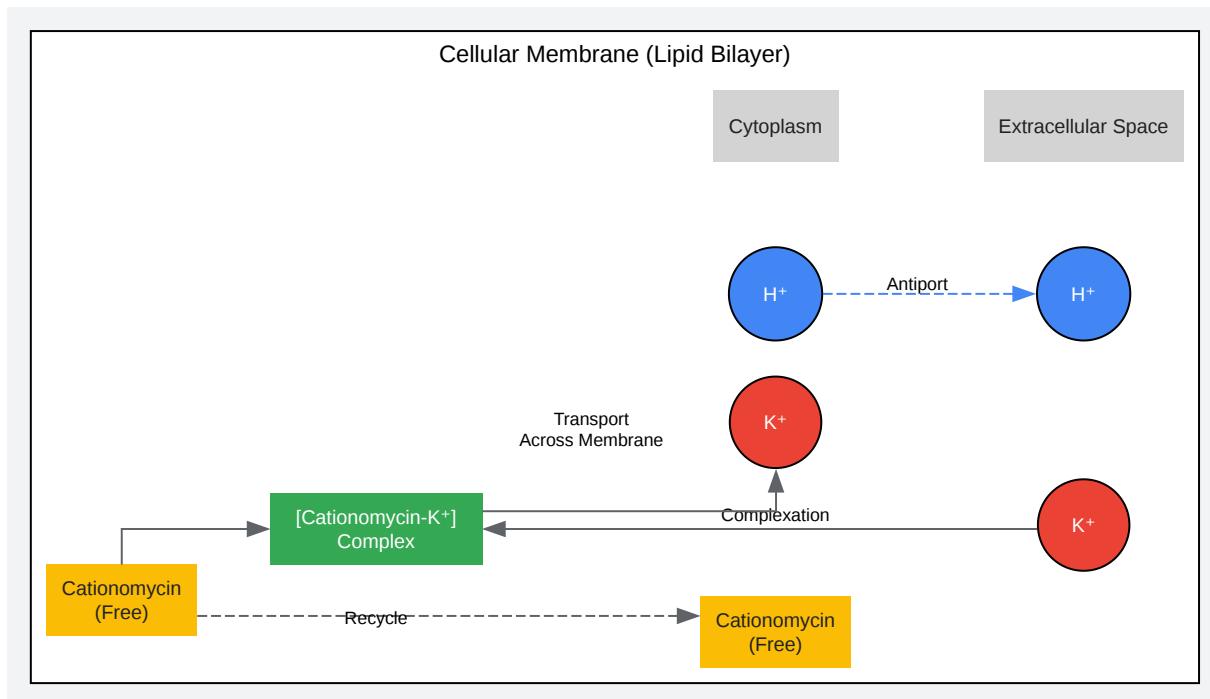
Foreword: This document provides a comprehensive technical overview of **Cationomycin**, a polyether ionophore antibiotic. It is intended for researchers, scientists, and professionals in the field of drug development and microbiology. This guide details the compound's chemical and physical properties, its biological activity, and established experimental protocols for its production and isolation.

Chemical Identity and Properties

Cationomycin is a complex polyether antibiotic produced by the fermentation of the actinomycete *Actinomadura azurea*. Its molecular formula has been confirmed as $C_{45}H_{70}O_{15}$.^[1] As a member of the ionophore class of antibiotics, its structure features a backbone of oxygen-containing heterocyclic rings, which facilitates the complexation and transport of cations across lipid membranes.^[2] This unique structural arrangement is responsible for its biological activity.

Physicochemical Data

The key quantitative properties of **Cationomycin** are summarized in the table below for ease of reference. This data is essential for its characterization, formulation, and pharmacokinetic studies.


Property	Value	Source
Molecular Formula	C ₄₅ H ₇₀ O ₁₅	PubChem
Molecular Weight	851.0 g/mol	PubChem
Exact Mass	850.47147152 Da	PubChem
Topological Polar Surface Area	209 Å ²	IUPHAR/BPS Guide
Hydrogen Bond Donors	5	IUPHAR/BPS Guide
Hydrogen Bond Acceptors	13	IUPHAR/BPS Guide
Rotatable Bonds	14	IUPHAR/BPS Guide
XLogP3	5.6	PubChem

Biological Activity and Mechanism of Action

Cationomycin exhibits notable biological activity against Gram-positive bacteria and coccidia, making it a compound of interest for both veterinary and potentially human medicine. Its primary mechanism of action is that of a cation ionophore, which disrupts the normal transmembrane ion gradients essential for cellular function.

Ionophore-Mediated Cation Transport

Cationomycin functions by forming a lipid-soluble complex with monovalent cations, such as potassium (K⁺) and sodium (Na⁺). The exterior of the complex is lipophilic, allowing it to diffuse across the cell membrane. The interior contains a hydrophilic pocket where the cation is chelated by oxygen atoms from the polyether backbone. This process facilitates an electrically neutral exchange of cations for protons (H⁺) across the membrane, disrupting the electrochemical gradients necessary for processes like ATP synthesis and substrate transport, ultimately leading to cell death.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Cation Transport by **Cationomycin**.

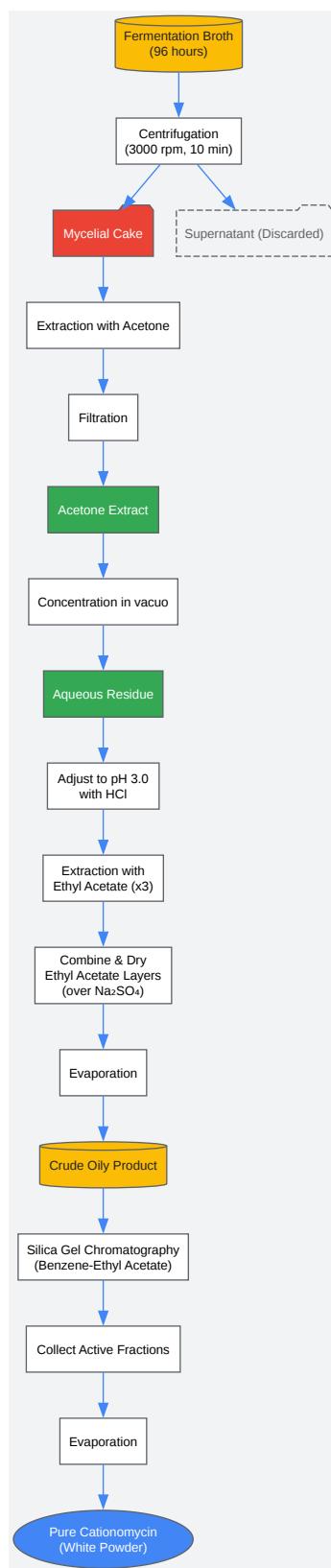
Experimental Protocols

The following sections provide detailed methodologies for the production, isolation, and analysis of **Cationomycin**. These protocols are synthesized from established literature and patent filings.

Fermentation of *Actinomadura azurea* for Cationomycin Production

This protocol outlines the cultivation of *Actinomadura azurea* (strain K-41, FERM-P No. 5122) for the production of **Cationomycin**.

1. Seed Culture Preparation:


- Inoculate a loopful of *A. azurea* from a slant culture into a 500 ml flask containing 100 ml of sterile seed medium.
- Seed Medium Composition: Glucose (1.0%), Soluble Starch (2.0%), Yeast Extract (0.5%), Meat Extract (0.5%), Peptone (0.5%), and CaCO₃ (0.2%). Adjust to pH 7.2 before sterilization.
- Incubate the flask on a rotary shaker at 28°C for 48 hours to generate a robust seed culture.

2. Production Fermentation:

- Transfer 5 ml of the seed culture into a 500 ml flask containing 100 ml of production medium.
- Production Medium Composition: Soluble Starch (8.0%), Glucose (1.0%), Soybean Meal (3.0%), Yeast Extract (0.3%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.1%), and CaCO₃ (0.2%). Adjust to pH 7.2 before sterilization.
- Incubate the production culture on a rotary shaker at 28°C for 96 hours. Monitor antibiotic production via bioassay or HPLC.

Isolation and Purification of Cationomycin

The following workflow describes the extraction and purification of **Cationomycin** from the fermentation broth.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the Isolation and Purification of **Cationomycin**.

Protocol Steps:

- **Harvesting:** Centrifuge the entire fermentation broth (approx. 10 liters) to separate the mycelial cake from the supernatant.
- **Extraction:** Extract the mycelial cake three times with 2-liter portions of acetone.
- **Concentration:** Combine the acetone extracts and concentrate under reduced pressure to yield an aqueous residue.
- **Acidification & Solvent Extraction:** Adjust the pH of the aqueous residue to 3.0 with hydrochloric acid. Extract the acidified solution three times with equal volumes of ethyl acetate.
- **Drying and Evaporation:** Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain a crude oily product.
- **Chromatography:** Dissolve the crude product in a small volume of benzene and apply it to a silica gel column.
- **Elution:** Elute the column with a benzene-ethyl acetate solvent system, gradually increasing the proportion of ethyl acetate.
- **Final Product:** Collect the active fractions, combine them, and evaporate the solvent to yield pure **Cationomycin** as a white powder.

Conclusion

Cationomycin remains a molecule of significant interest due to its potent ionophoric activity. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of ionophore antibiotics, the development of new anticoccidial or antibacterial agents, and the exploration of transmembrane transport mechanisms. Further research into structure-activity relationships through chemical modification may unlock derivatives with enhanced efficacy and novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KR100385152B1 - Process for the purification of capreomycin - Google Patents
[patents.google.com]
- 2. US2793978A - Ion exchange purification of neomycin - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [Cationomycin ($C_{45}H_{70}O_{15}$): A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15568434#what-is-the-molecular-formula-of-cationomycin-c45h70o15\]](https://www.benchchem.com/product/b15568434#what-is-the-molecular-formula-of-cationomycin-c45h70o15)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com